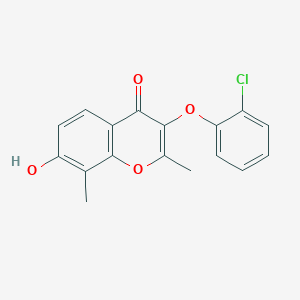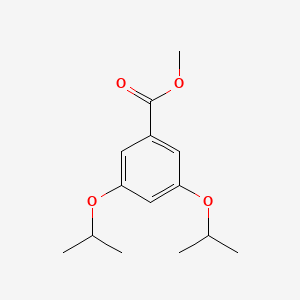![molecular formula C10H8N2O4S2 B1414965 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 860182-04-3](/img/structure/B1414965.png)
2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
Amino acids with a phenylsulfonyl group and a thiazole ring, like the one in your query, are often used in medicinal chemistry due to their diverse biological activities . They are part of a larger class of compounds known as sulfanilides .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amino acids and other organic compounds . For instance, the synthesis of 2-aminothiazoles often involves the reaction of an alpha-amino acid with a thioamide .Molecular Structure Analysis
The molecular structure of these compounds typically includes a thiazole ring, an amino group, and a phenylsulfonyl group . The exact structure would depend on the specific compound and its substituents.Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura cross-coupling, a widely-used reaction for forming carbon-carbon bonds .Physical And Chemical Properties Analysis
Amino acids generally have high melting points due to their ionic properties. Their solubility depends on factors like polarity, iso-electric point, the nature of the solvent, and temperature .Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Agents
Thiazole derivatives have been synthesized and evaluated for their potential as antioxidant and anti-inflammatory agents. For instance, benzofused thiazole analogues have shown significant anti-inflammatory activity and potent antioxidant activity against reactive species, indicating their utility in developing new therapeutic agents (Raut et al., 2020).
Analytical Chemistry Applications
In analytical chemistry, thiazole derivatives have been used as probes for studying peptides and protein structures. The incorporation of spin label probes into peptides using thiazole derivatives allows for the analysis of peptide secondary structure and dynamics through various spectroscopic methods, providing insights into peptide-protein and peptide-nucleic acid interactions (Schreier et al., 2012).
Environment-Friendly Materials
Thiazole derivatives have been explored as environment-friendly alternatives in industrial applications, such as acid cleaning and corrosion inhibition. Sulfamic acid, a thiazole-related compound, offers a less toxic and environmentally friendly option for metallic surface cleaning, highlighting the role of these derivatives in sustainable industrial processes (Verma & Quraishi, 2022).
Biocatalyst Inhibition
Studies on carboxylic acids, including thiazole carboxylic acids, have shown their inhibitory effects on microbial growth, which can be leveraged in the development of food preservatives and understanding the mechanisms of biocatalyst inhibition in fermentative processes. This research aids in engineering more robust strains for industrial bioprocesses (Jarboe et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(benzenesulfonamido)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S2/c13-9(14)8-6-17-10(11-8)12-18(15,16)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZKHTLBYJROKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid](/img/structure/B1414882.png)


![[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1414888.png)


![N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide](/img/structure/B1414895.png)



![1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1414902.png)
![1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene](/img/structure/B1414903.png)

